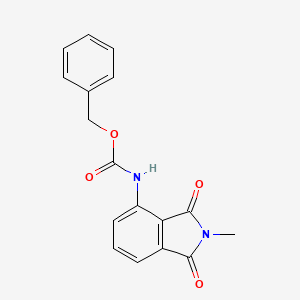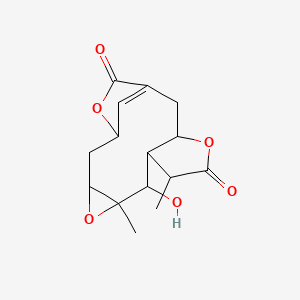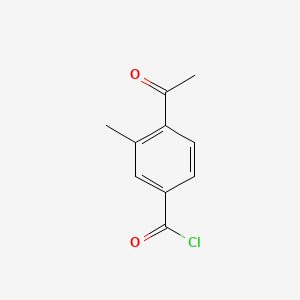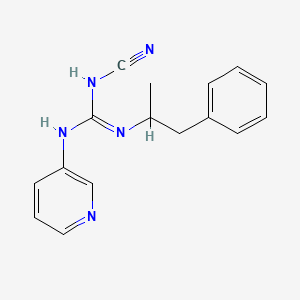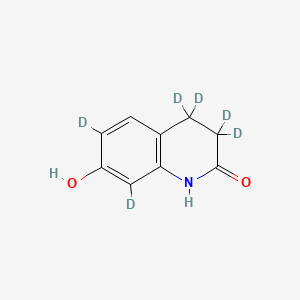![molecular formula C20H24O6 B592694 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene CAS No. 1414361-09-3](/img/structure/B592694.png)
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene (BMMPE) is a heterocyclic aromatic compound. It belongs to the family of benzene derivatives, and it is a member of the class of compounds known as methoxymethoxybenzenes. BMMPE has been extensively studied in recent years due to its unique properties and potential applications in various fields. It has been used in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a fluorescent probe in biological systems. In addition, BMMPE has been explored for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe in biological systems to study the interaction between proteins and small molecules. In addition, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene has been used in the synthesis of various pharmaceuticals, such as drugs for the treatment of cancer and other diseases. It is also a useful catalyst in organic reactions, and it has been used in the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules and form covalent bonds. In addition, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is known to interact with proteins and other molecules in the cell, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene are still under investigation. However, the compound has been observed to have anti-inflammatory and anti-cancer properties in vitro and in vivo. In addition, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene has been shown to have antioxidant and neuroprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is a relatively stable compound and can be stored at room temperature. It is also soluble in a variety of organic solvents, which makes it easy to use in laboratory experiments. Furthermore, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is relatively non-toxic and does not have any known side effects. However, the compound is relatively expensive, and it is not always easy to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for further research on 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene include: further studies on its biochemical and physiological effects; further investigation of its mechanism of action; exploring its potential applications in the synthesis of pharmaceuticals; exploring its potential use as a catalyst in organic reactions; and exploring its potential use as a fluorescent probe in biological systems. Additionally, further research could be done to optimize the synthesis method of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene, as well as to develop more efficient and cost-effective ways to produce the compound. Finally, further research could be done to explore the potential of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene in other fields, such as materials science and nanotechnology.
Synthesemethoden
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene can be synthesized from the reaction of 2,4-dichlorobenzaldehyde and 2-methoxy-4-methoxybenzenethiol. The reaction is carried out in the presence of a catalytic amount of sodium ethoxide in ethanol. The reaction results in the formation of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene as the major product and several minor byproducts. The reaction can be optimized by varying the reaction temperature and time, as well as the amount of catalyst used.
Eigenschaften
IUPAC Name |
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h4-12H,13-15H2,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMVUMHHLAHIT-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

palladium Tetrafluoroborate](/img/no-structure.png)
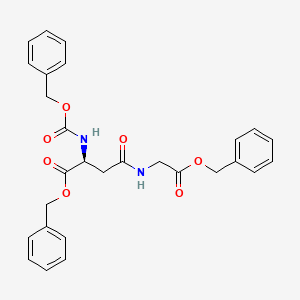
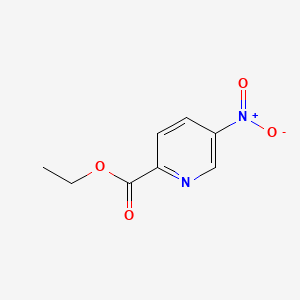
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
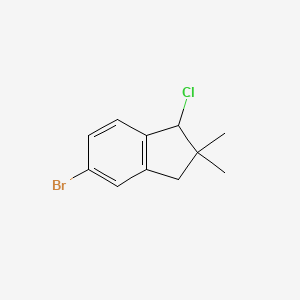
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
